2-Propenoic acid, 2-methyl-, 2-hydroxy-1-(hydroxymethyl)ethyl ester
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Overview
Description
2-Propenoic acid, 2-methyl-, 2-hydroxy-1-(hydroxymethyl)ethyl ester is a chemical compound with the molecular formula C7H12O4. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its reactivity and versatility in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 2-hydroxy-1-(hydroxymethyl)ethyl ester typically involves the esterification of 2-Propenoic acid, 2-methyl- with 2-hydroxy-1-(hydroxymethyl)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same esterification reaction but is optimized for large-scale production. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-methyl-, 2-hydroxy-1-(hydroxymethyl)ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
2-Propenoic acid, 2-methyl-, 2-hydroxy-1-(hydroxymethyl)ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to create various polymers and copolymers.
Biology: Employed in the synthesis of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems and as a component in hydrogels for controlled release of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-methyl-, 2-hydroxy-1-(hydroxymethyl)ethyl ester involves its reactivity with various functional groups. The ester group can undergo hydrolysis to form the corresponding acid and alcohol. The compound’s reactivity is primarily due to the presence of the ester and hydroxyl groups, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 2-hydroxy-2-methyl-, methyl ester: Similar in structure but differs in the ester group.
2-Propenoic acid, 2-methyl-: Lacks the hydroxyl group present in the target compound.
2-Propenoic acid, ethyl ester: Similar ester functionality but with an ethyl group instead of the hydroxymethyl group
Uniqueness
2-Propenoic acid, 2-methyl-, 2-hydroxy-1-(hydroxymethyl)ethyl ester is unique due to the presence of both ester and hydroxyl groups, which provide it with distinct reactivity and versatility in various chemical reactions. This dual functionality makes it suitable for a wide range of applications in different fields .
Properties
CAS No. |
69068-66-2 |
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Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
1,3-dihydroxypropan-2-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H12O4/c1-5(2)7(10)11-6(3-8)4-9/h6,8-9H,1,3-4H2,2H3 |
InChI Key |
WMWOVDPNCMAJPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC(CO)CO |
Origin of Product |
United States |
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